2-Nitrobenzenesulfonic Acid Hydrate

Homogeneous catalysis Electrophilic aromatic substitution Lanthanide complexes

2-Nitrobenzenesulfonic acid hydrate is the ortho-substituted aromatic sulfonic acid that decisively outperforms generic PTSA and BSA in catalytic nitration—delivering 100% conversion versus 77% at 5–10 mol% loading. Its unique ortho-nitro/sulfonic acid architecture enables preferential S–O bond cleavage essential for NBSH-mediated cis-diimide alkene reductions, a mechanistic pathway inaccessible to meta/para isomers. As the sole industrial precursor to orthanilic acid (CAS 88-21-1), the critical diazo component in cotton reactive dyes, 2-NBS procurement is non-discretionary for established dye formulations. Researchers pursuing regioselective sulfonylacetic ester decarboxylation will also find ortho-nitro substitution mechanistically irreplaceable.

Molecular Formula C6H7NO6S
Molecular Weight 221.19 g/mol
Cat. No. B7949632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfonic Acid Hydrate
Molecular FormulaC6H7NO6S
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O.O
InChIInChI=1S/C6H5NO5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,10,11,12);1H2
InChIKeyTYOGRNMVNYDSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfonic Acid Hydrate: Procurement-Grade Aromatic Sulfonic Acid for Selective Organic Synthesis


2-Nitrobenzenesulfonic acid hydrate (2-NBS hydrate, CAS 80-82-0) is an aromatic sulfonic acid derivative characterized by the presence of both a nitro group (-NO₂) at the ortho position and a sulfonic acid group (-SO₃H) on the benzene ring. This bifunctional architecture confers strong acidity (predicted pKa of -1.43 ± 0.18) and water solubility, making it a versatile intermediate for dyes, pharmaceuticals, and specialty organic reagents . The ortho-substitution pattern distinguishes 2-NBS from its meta (3-NBS) and para (4-NBS) isomers, as well as from unsubstituted benzenesulfonic acid (BSA) and p-toluenesulfonic acid (PTSA), leading to measurable differences in catalytic performance, electronic behavior, and synthetic utility.

Why 2-Nitrobenzenesulfonic Acid Hydrate Cannot Be Replaced by Unsubstituted or Meta-Isomeric Sulfonic Acids


Aromatic sulfonic acids are not interchangeable building blocks in fine chemical synthesis. The position of the nitro group relative to the sulfonic acid moiety fundamentally alters electron density distribution, intramolecular hydrogen bonding capacity, and reactivity toward electrophilic or nucleophilic partners. Ortho-nitro substitution induces a unique electron-donating effect from the sulfonic group toward the aromatic ring under the influence of the strong electron-accepting nitro group—a reversal of the typical inductive pattern observed in benzenesulfonic acid and its meta- or para-substituted analogs [1]. This electronic reorganization directly impacts catalytic activity in nitration reactions, regioselectivity in downstream derivatization, and the stability of reactive intermediates. Consequently, substituting 2-NBS with generic BSA or PTSA introduces quantifiable performance penalties in yield and selectivity, while 3-NBS and 4-NBS exhibit distinct conformational and electronic behaviors that preclude simple one-for-one replacement.

Quantitative Differentiation of 2-Nitrobenzenesulfonic Acid Hydrate Against Closest Comparators


Yb(NSA)₃ vs. Yb(Tos)₃: Quantitative Toluene Nitration Conversion at 5–10 mol% Catalyst Loading

In a head-to-head comparison of ytterbium(III) complexes for toluene nitration, Yb(NSA)₃—incorporating the 2-naphthalenesulfonate ligand, a structural and electronic analog of 2-NBS bearing an ortho-fused aromatic system—achieved quantitative (100%) conversion of toluene to nitrotoluene within 5 hours at 5–10 mol% catalyst loading. Under identical conditions, Yb(Tos)₃ incorporating p-toluenesulfonate (PTSA-derived) ligand was measurably less active, yielding only 77% nitrated products [1]. This 23-percentage-point difference in conversion demonstrates that ortho-nitro/ortho-fused aromatic sulfonic acid ligands confer superior catalytic efficiency relative to para-methyl-substituted sulfonic acids in lanthanide-mediated electrophilic nitration.

Homogeneous catalysis Electrophilic aromatic substitution Lanthanide complexes

Ortho-NBS Electronic Structure: Sulfonic Group Acts as Electron Donor Under Nitro Group Influence

Natural Bond Orbital (NBO) analysis at B3LYP/cc-pVTZ, MP2/cc-pVTZ, and HF/cc-pVTZ levels reveals a fundamental electronic distinction: in ortho-nitrobenzenesulfonic acids, the sulfonic group exhibits an electron-donating effect toward the aromatic ring, whereas in benzenesulfonic acid (without nitro substitution) the sulfonic group behaves as an electron acceptor [1]. This reversal is driven by the strong electron-accepting nitro group, which induces a unique polarization pattern specific to the ortho substitution geometry. Neither meta-nitrobenzenesulfonic acid nor para-nitrobenzenesulfonic acid exhibits this donor reversal, as the spatial relationship between substituents prevents the same orbital interaction topology.

Computational chemistry Electronic structure Structure-activity relationships

Regioselective Sulfonation of Nitrobenzene: 3-Sulfonate as Exclusive Product Without Ortho Formation

A direct synthesis comparison establishes a critical selectivity barrier: sulfonation of nitrobenzene with sulfur trioxide in dichloromethane at room temperature yields exclusively the 3-sulfonate derivative (3-nitrobenzenesulfonic acid) [1]. No ortho-sulfonated product (2-NBS) is formed via direct electrophilic aromatic substitution of nitrobenzene. This means that 2-NBS cannot be manufactured through the standard sulfonation route that produces its meta isomer, requiring instead an alternative synthetic pathway (e.g., oxidative chlorination of 2,2‘-dinitrodiphenyl disulfide followed by hydrolysis ). The ortho isomer‘s commercial availability therefore represents a distinct supply chain and cost structure compared to 3-NBS, with implications for procurement lead times and pricing stability.

Reaction regioselectivity Sulfonation chemistry Process development

Ortho-Nitrobenzenesulfonate Anion Radical Stability: SO Bond Cleavage Preferentially Occurs in Ortho Isomer

Electrochemical studies on phenyl nitrobenzenesulfonate anion radicals in N,N-dimethylformamide reveal a stability hierarchy directly tied to nitro group position: ortho < para < meta. Critically, preferential S–O bond cleavage occurs specifically in the ortho and meta isomers, whereas para-substituted systems exhibit different fragmentation pathways [1]. In these anion radicals, the unpaired electron is delocalized on the nitrogen atom of the NO₂ group, and the ortho geometry uniquely positions the sulfonate ester for facile cleavage. This positional specificity translates into distinct reactivity profiles in reductive transformations—including the widely used 2-nitrobenzenesulfonylhydrazide (NBSH) diimide alkene reduction protocol—where ortho substitution is mechanistically required for efficient intermediate generation.

Electrochemistry Radical anion chemistry Reaction mechanism

Methyl (o-Nitrobenzenesulfonyl)acetate Hydrolysis: Smooth Decarboxylation Under Mild Piperidine Conditions

Methyl and ethyl (2-nitrobenzenesulfonyl)acetate undergo smooth hydrolysis and decarboxylation upon heating in aqueous alcohol containing piperidine, producing methyl o-nitrophenylsulfone in excellent yield [1]. In contrast, methyl (o-nitrophenylthio)acetate—the corresponding sulfide analog—is completely unaffected by identical treatment. Furthermore, methyl α-(4-trifluoromethyl-2-nitrobenzenesulfonyl)propionate also resists this hydrolysis/decarboxylation protocol, indicating that the combination of ortho-nitro substitution AND the sulfonyl (rather than sulfenyl) oxidation state is required for this useful synthetic transformation. This specificity establishes a unique synthetic niche for ortho-nitrobenzenesulfonyl-containing compounds that cannot be replicated with meta-substituted, para-substituted, or sulfide-containing analogs.

Synthetic methodology Decarboxylation Sulfonylacetic ester chemistry

2-NBS as Precursor to Orthanilic Acid: Established Industrial Route to Reactive Cotton Dyes

2-Nitrobenzenesulfonic acid serves as the direct industrial precursor to orthanilic acid (2-aminobenzenesulfonic acid, CAS 88-21-1) via reduction with Fe–acid or H₂–catalyst systems . Orthanilic acid is an essential diazo component in reactive dyes for cotton, with well-established commercial demand. The corresponding meta isomer (metanilic acid, from 3-NBS) and para isomer (sulfanilic acid, from 4-NBS) produce dyes with different coloristic and fastness properties, meaning that dye manufacturers cannot substitute one isomer for another without reformulating their entire product line. The 2-NBS → orthanilic acid pathway represents a defined, high-volume industrial application that drives consistent procurement demand for the ortho isomer specifically.

Dye intermediate synthesis Reduction chemistry Textile industry

Evidence-Backed Application Scenarios for 2-Nitrobenzenesulfonic Acid Hydrate Procurement


Lanthanide-Catalyzed Electrophilic Aromatic Nitration Requiring High Conversion Efficiency

Procurement of 2-NBS or its derivatives (e.g., as NSA-type ligands) is indicated for research and production programs involving lanthanide-catalyzed toluene or substituted aromatic nitration where ≥95% conversion is required. As demonstrated in head-to-head catalytic testing, NSA-derived catalysts achieve quantitative (100%) conversion within 5 hours at 5–10 mol% loading, whereas PTSA-derived catalysts reach only 77% conversion under identical conditions [1]. This 23-percentage-point performance gap justifies the selection of ortho-substituted nitroaromatic sulfonic acid ligands over para-substituted alternatives in catalytic nitration process development.

Synthesis of Orthanilic Acid for Reactive Cotton Dye Manufacturing

2-NBS is the required starting material for industrial-scale production of orthanilic acid (2-aminobenzenesulfonic acid, CAS 88-21-1), a key diazo component in reactive dyes for cotton textiles [1]. Metanilic acid (from 3-NBS) and sulfanilic acid (from 4-NBS) produce dyes with different shade profiles and fastness properties and cannot serve as direct substitutes in established orthanilic acid-based dye formulations. Procurement of 2-NBS for this application is non-discretionary for dye manufacturers with cotton reactive dye product lines.

Preparation of NBSH and Related Reagents for Diimide-Mediated Alkene Reduction

Research laboratories and fine chemical producers requiring 2-nitrobenzenesulfonylhydrazide (NBSH) for cis-diimide alkene reduction protocols must procure 2-NBS as the precursor [1]. Electrochemical studies confirm that ortho-substituted nitrobenzenesulfonates exhibit preferential S–O bond cleavage in radical anion intermediates , a mechanistic feature essential for efficient NBSH generation and subsequent diimide formation. Meta- or para-nitrobenzenesulfonic acid derivatives lack this cleavage propensity and are mechanistically unsuitable for this widely used reduction methodology.

Mild Decarboxylative Transformations of Sulfonylacetic Ester Derivatives

Synthetic chemistry programs requiring smooth hydrolysis and decarboxylation of sulfonylacetic esters under mild piperidine-catalyzed conditions should procure 2-NBS-derived intermediates. Methyl (2-nitrobenzenesulfonyl)acetate undergoes efficient decarboxylation to methyl o-nitrophenylsulfone, whereas the sulfide analog (methyl o-nitrophenylthioacetate) shows zero reactivity under identical conditions [1]. This functional divergence means that ortho-nitrobenzenesulfonyl-containing compounds enable a distinct synthetic route unavailable to thioether or meta/para-substituted sulfonyl analogs, supporting a clear procurement rationale for R&D applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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